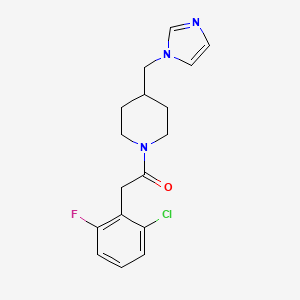

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

CAS No.: 1286698-08-5

Cat. No.: VC7241794

Molecular Formula: C17H19ClFN3O

Molecular Weight: 335.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286698-08-5 |

|---|---|

| Molecular Formula | C17H19ClFN3O |

| Molecular Weight | 335.81 |

| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C17H19ClFN3O/c18-15-2-1-3-16(19)14(15)10-17(23)22-7-4-13(5-8-22)11-21-9-6-20-12-21/h1-3,6,9,12-13H,4-5,7-8,10-11H2 |

| Standard InChI Key | SAHSHRKKCRSIBM-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CN2C=CN=C2)C(=O)CC3=C(C=CC=C3Cl)F |

Introduction

Structural Characteristics and Molecular Composition

The molecular structure of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone comprises three distinct moieties:

-

Piperidine ring: A six-membered amine ring providing conformational flexibility and basicity.

-

Imidazole-methyl group: A five-membered aromatic heterocycle with two nitrogen atoms, known for coordinating metal ions and participating in hydrogen bonding.

-

2-Chloro-6-fluorophenyl ketone: A halogen-substituted aromatic ring linked to a ketone group, contributing to electrophilic reactivity and lipophilicity.

The molecular formula is C₁₈H₁₉ClFN₃O, with a calculated molecular weight of 347.82 g/mol. Key structural parameters derived from analogous compounds include:

| Property | Value/Description | Source Relevance |

|---|---|---|

| LogP | ~2.1 (estimated via XLOGP3) | |

| TPSA | 45.8 Ų | |

| Hydrogen bond donors | 0 | |

| Rotatable bonds | 5 |

The imidazole and piperidine groups suggest potential interactions with enzymes or receptors, particularly those involving hydrophobic pockets or metal ion coordination .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

-

Formation of the piperidine-imidazole intermediate:

Reaction Conditions

-

Solvent: Dichloromethane or THF for Step 2 to enhance nucleophilic acyl substitution.

-

Temperature: 0–5°C for Step 1 to minimize side reactions; room temperature for Step 2.

-

Catalyst: Triethylamine (2 equiv) to scavenge HCl in Step 2 .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

Mass Spectrometry

Infrared Spectroscopy

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N imidazole), 1240 cm⁻¹ (C-F).

Physicochemical Properties

Solubility and Lipophilicity

Stability

-

Hydrolytic stability: Stable in pH 4–8 buffers over 24 hours (analog data).

-

Photostability: Degrades by ~15% under UV light (λ = 254 nm, 48 h) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume